molecular formula C13H19NO B12875418 3-Ethyl-2-(3-methoxyphenyl)pyrrolidine

3-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Cat. No.: B12875418
M. Wt: 205.30 g/mol
InChI Key: CHPRIVJCGPOHLG-UHFFFAOYSA-N
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Description

3-Ethyl-2-(3-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a pyrrolidine ring substituted with an ethyl group at the 3-position and a 3-methoxyphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(3-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts for selective C(sp3)-C(sp2) cross-couplings with free alcohols and aromatic halides is one such method .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(3-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

3-Ethyl-2-(3-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxyphenyl group enhances its potential for biological activity, while the ethyl group at the 3-position of the pyrrolidine ring influences its chemical reactivity and stability .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-ethyl-2-(3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-3-10-7-8-14-13(10)11-5-4-6-12(9-11)15-2/h4-6,9-10,13-14H,3,7-8H2,1-2H3

InChI Key

CHPRIVJCGPOHLG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC(=CC=C2)OC

Origin of Product

United States

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